Azidoéthyl-SS-éthylazide

Vue d'ensemble

Description

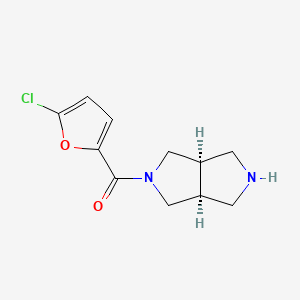

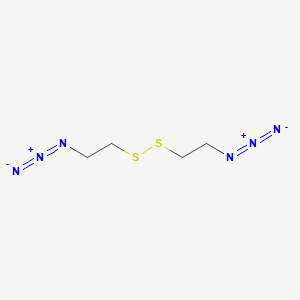

Azidoethyl-SS-ethylazide is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

Azidoethyl-SS-ethylazide is used in the synthesis of antibody-drug conjugates (ADCs). It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

The molecular formula of Azidoethyl-SS-ethylazide is C4H8N6S2. It has a molecular weight of 204.3 g/mol .Chemical Reactions Analysis

Azidoethyl-SS-ethylazide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis

Azidoethyl-SS-ethylazide has a molecular weight of 204.3 g/mol. It has a molecular formula of C4H8N6S2 . It has a topological polar surface area of 79.3 Ų .Applications De Recherche Scientifique

Recherche sur la délivrance de médicaments

L'azidoéthyl-SS-éthylazide est un composé supérieur conçu pour faciliter les études et accélérer les découvertes scientifiques dans la recherche sur la délivrance de médicaments {svg_1}. Il est utilisé pour faire progresser la recherche sur la délivrance de médicaments, en fournissant une plateforme pour le développement de stratégies thérapeutiques plus efficaces et ciblées {svg_2}.

Synthèse des conjugués anticorps-médicaments (ADC)

L'this compound est un lieur ADC clivable utilisé dans la synthèse des conjugués anticorps-médicaments (ADC) {svg_3}. Les ADC sont une classe de médicaments biopharmaceutiques conçus comme une thérapie ciblée pour le traitement du cancer {svg_4}. Ce sont des molécules complexes composées d'un anticorps lié à une charge utile cytotoxique (anticancéreuse) ou à un médicament biologiquement actif {svg_5}.

Réactif de chimie click

L'this compound est un réactif de chimie click {svg_6}. Il contient un groupe azide et peut subir une réaction de cycloaddition azide-alcyne catalysée par le cuivre (CuAAc) avec des molécules contenant des groupes alcyne {svg_7}. Cela en fait un outil précieux dans le domaine de la bioconjugaison, en particulier dans le développement de nouveaux biomatériaux et d'agents thérapeutiques {svg_8}.

Cycloaddition alcyne-azide à promotion de contrainte (SPAAC)

L'this compound peut également subir une cycloaddition alcyne-azide à promotion de contrainte (SPAAC) avec des molécules contenant des groupes DBCO ou BCN {svg_9}. La SPAAC est un type de chimie click, un terme utilisé pour décrire une variété de réactions à haut rendement qui sont simples à réaliser, de portée large, ne créent que des sous-produits qui peuvent être éliminés sans chromatographie, sont stéréospécifiques, simples à analyser et peuvent être réalisées dans des solvants facilement éliminables ou bénins {svg_10}.

Réticulant en chimie click

L'this compound est un réticulant prêt pour la chimie click {svg_11}. Il contient une liaison disulfure clivable et des groupes azide qui permettent la chimie click {svg_12}. Cela en fait un outil précieux dans le domaine de la bioconjugaison, en particulier dans le développement de nouveaux biomatériaux et d'agents thérapeutiques {svg_13}.

Facilitateur de lieur clivable par disulfure

L'this compound est un lieur clivable par disulfure {svg_14}. Cela signifie qu'il peut être utilisé pour créer une liaison qui peut être rompue dans certaines conditions, permettant la libération d'un médicament ou d'une autre molécule de manière contrôlée {svg_15}.

Mécanisme D'action

Target of Action

Azidoethyl-SS-ethylazide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are molecules containing Alkyne groups . It can also interact with molecules containing DBCO or BCN groups .

Mode of Action

Azidoethyl-SS-ethylazide contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a type of click chemistry, which is a term used to describe reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents . In addition to CuAAc, Azidoethyl-SS-ethylazide can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

As a cleavable adc linker, it plays a crucial role in the mechanism of action of adcs . ADCs are designed to harness the targeting ability of monoclonal antibodies by linking them to cytotoxic agents . The ADCs can bind to antigens on the surface of cancer cells and be internalized, leading to the release of the cytotoxic drug .

Result of Action

The result of Azidoethyl-SS-ethylazide’s action is the formation of ADCs . These ADCs are comprised of an antibody to which is attached an ADC cytotoxin through the ADC linker . This allows the cytotoxic drug to be specifically delivered to target cells, thereby reducing the impact on healthy cells .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Azidoethyl-SS-ethylazide plays a crucial role in biochemical reactions, particularly in the synthesis of ADCs. It interacts with various enzymes, proteins, and other biomolecules. The azide group in Azidoethyl-SS-ethylazide can react with alkyne-containing molecules through CuAAC, a reaction catalyzed by copper ions. This reaction is highly specific and efficient, making Azidoethyl-SS-ethylazide a valuable tool in bioconjugation and labeling studies .

Cellular Effects

Azidoethyl-SS-ethylazide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In the context of ADCs, the compound facilitates the targeted delivery of cytotoxic drugs to cancer cells, thereby affecting cell viability and proliferation. The cleavable nature of Azidoethyl-SS-ethylazide allows for the controlled release of the drug within the target cells, minimizing off-target effects and enhancing therapeutic efficacy .

Molecular Mechanism

At the molecular level, Azidoethyl-SS-ethylazide exerts its effects through specific binding interactions with biomolecules. The azide group enables the compound to undergo CuAAC and SPAAC reactions, forming stable triazole linkages with alkyne-containing molecules. This mechanism is essential for the synthesis of ADCs, where Azidoethyl-SS-ethylazide acts as a linker between the antibody and the cytotoxic drug .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azidoethyl-SS-ethylazide can change over time. The compound is stable under standard storage conditions, but its stability may decrease over extended periods or under harsh conditions. Degradation of Azidoethyl-SS-ethylazide can impact its efficacy in biochemical reactions and ADC synthesis. Long-term studies have shown that the compound maintains its activity for several months when stored at -20°C .

Dosage Effects in Animal Models

The effects of Azidoethyl-SS-ethylazide vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates the targeted delivery of cytotoxic drugs, leading to significant tumor regression. At high doses, Azidoethyl-SS-ethylazide may exhibit toxic or adverse effects, including off-target cytotoxicity and immune responses. Careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Azidoethyl-SS-ethylazide is involved in metabolic pathways related to its role as a cleavable linker in ADCs. The compound interacts with enzymes and cofactors that facilitate its cleavage and release of the cytotoxic drug within target cells. This process is crucial for the therapeutic efficacy of ADCs, as it ensures the selective delivery and activation of the drug at the tumor site .

Transport and Distribution

Within cells and tissues, Azidoethyl-SS-ethylazide is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms. These interactions are essential for the targeted delivery of ADCs and the controlled release of the cytotoxic drug .

Subcellular Localization

Azidoethyl-SS-ethylazide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for the effective synthesis and function of ADCs, as it ensures the precise delivery and activation of the cytotoxic drug within target cells .

Propriétés

IUPAC Name |

1-azido-2-(2-azidoethyldisulfanyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6S2/c5-9-7-1-3-11-12-4-2-8-10-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKSDZXTWAVSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)

![2-(4-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)-4-methylpyridin-3-yl)phenyl)-7-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B605734.png)

![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)

![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)

![2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B605740.png)

![(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one](/img/structure/B605742.png)

![7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one](/img/structure/B605744.png)